molecular formula C7H7ClN4 B8574515 6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B8574515
M. Wt: 182.61 g/mol
InChI Key: YQICVQYDFXLZIU-UHFFFAOYSA-N
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Description

6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with chlorine and methyl substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with chlorinated pyridazines under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions: Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine: In biology and medicine, this compound has shown potential as a pharmacophore in the development of new therapeutic agents. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with various biological targets makes it a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and other advanced materials .

Mechanism of Action

The mechanism of action of 6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a distinct and valuable compound in various applications .

Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C7H7ClN4/c1-4-5(2)7-10-9-3-12(7)11-6(4)8/h3H,1-2H3

InChI Key

YQICVQYDFXLZIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a procedure similar to those of the preceding examples, 40 grams of 3-chloro-4,5-dimethyl-6-hydrazinopyridazine and 200 milliliters of aqueous 80 percent formic acid were heated at reflux for 90 minutes to obtain 6-chloro-7,8-dimethyl-s-triazolo[4,3-b]pyridazine. This triazolopyridazine (9.18 grams, 0.05 mole) was mixed with 12.25 grams N-methylpiperazine in 80 milliliters of ethanol, and the mixture was heated at reflux for 3 hours. The product was recovered by evaporation, partitioning the oily residue between methylene chloride and water and evaporation of the organic layer. The resulting 6-(N-methylpiperazino)-7,8-dimethyl-s-triazolo[4,3-b]pyridazine was obtained as colorless crystals. Thin layer chromatography on silica gel developed with 90 percent chloroform: 10 percent methanol indicated the presence of triazolopyridazine intermediate in the product. The product was taken up in excess N-methylpiperazine and heated at reflux for 12 hours, followed by 2 hours of reflux in 20 milliliters of N-methylpiperazine. The resulting 6-(N-methylpiperazino)-7,8-dimethyl-s-triazolo[4,3-b]pyridazine was obtained as colorless crystals. Thin layer chromatography on silica gel developed with 90 percent chloroform: 10 percent methanol indicated the presence of triazolopyridazine intermediate in the product. The product was taken up in excess N-methylpiperazine and heated at reflux for 12 hours, followed by 2 hours of reflux in 20 milliliters of N-methylpiperazine. The resulting 6-(N-methylpiperazino)-7,8-dimethyl-s-triazolo[4,3-b]pyridazine was separated as before, crystallized from benzene-hexane and found to melt at 170°-172° C. (Calculated: C, 58.51; H, 7.37; N, 34.12. Found: C, 58.70; H, 7.27; N, 34.18.)
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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